molecular formula C11H24O B3052115 2-Propyloctan-1-ol CAS No. 38514-11-3

2-Propyloctan-1-ol

Cat. No.: B3052115
CAS No.: 38514-11-3
M. Wt: 172.31 g/mol
InChI Key: FFTPMKGZLYSQAS-UHFFFAOYSA-N
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Description

2-Propyloctan-1-ol, also known as 2-propyl-1-octanol, is an organic compound with the molecular formula C11H24O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain. This compound is part of the broader class of alcohols, which are known for their diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Propyloctan-1-ol can be synthesized through several methods. One common approach involves the hydration of alkenes. For instance, the hydration of 2-propyloctene in the presence of an acid catalyst can yield this compound. Another method involves the reduction of 2-propyloctanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

Industrial Production Methods: In an industrial setting, this compound can be produced through the hydroformylation of 1-octene followed by hydrogenation. This process involves the addition of a formyl group to the alkene, followed by reduction to yield the alcohol. The reaction conditions typically include high pressure and temperature, along with the use of catalysts such as rhodium or cobalt complexes .

Chemical Reactions Analysis

Types of Reactions: 2-Propyloctan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Hydrogen chloride (HCl), thionyl chloride (SOCl2)

Major Products:

    Oxidation: 2-Propyloctanal, 2-Propyloctanoic acid

    Reduction: 2-Propyloctane

    Substitution: 2-Propyloctyl chloride

Scientific Research Applications

2-Propyloctan-1-ol has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 2-propyloctan-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions. These interactions influence the compound’s solubility and reactivity in different environments. In biological systems, this compound can affect membrane fluidity and permeability, impacting cellular processes .

Comparison with Similar Compounds

2-Propyloctan-1-ol can be compared with other similar alcohols, such as 1-octanol, 2-octanol, and 2-propyl-1-hexanol.

    1-Octanol: Unlike this compound, 1-octanol has a straight-chain structure, which affects its physical properties and reactivity.

    2-Octanol: This compound has a similar structure to this compound but with a shorter carbon chain.

    2-Propyl-1-hexanol: This alcohol has a similar branched structure but with a shorter carbon chain.

Uniqueness: this compound’s unique branched structure and longer carbon chain confer distinct physical and chemical properties, making it valuable in specific applications where other alcohols may not be suitable .

Properties

IUPAC Name

2-propyloctan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O/c1-3-5-6-7-9-11(10-12)8-4-2/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTPMKGZLYSQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70959374
Record name 2-Propyloctan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70959374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38514-11-3
Record name 2-Propyl-1-octanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38514-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propyloctan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038514113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propyloctan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70959374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-propyloctan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.054
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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